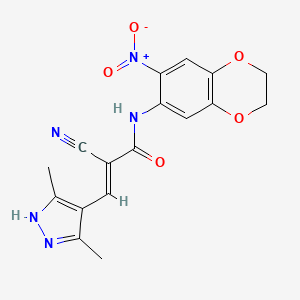

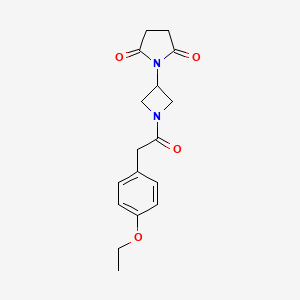

![molecular formula C15H13N3O4S B2990252 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide CAS No. 1798040-41-1](/img/structure/B2990252.png)

2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those with structures similar to 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, revealed their potential in antimalarial activity. These compounds, characterized by sulfonamide functionalities, demonstrated in vitro antimalarial properties and were evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Specifically, a derivative exhibited excellent antimalarial activity with an IC50 value of 1.2µM and a selectivity index of 9.0, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. The study also explored the antiviral potential of these compounds against SARS-CoV-2, providing insights into their broader antimicrobial applications (Fahim & Ismael, 2021).

Medicinal Chemistry and Synthetic Applications

Research on isoxazole and benzisoxazole derivatives, including this compound, highlights their importance as structural units in biologically significant molecules. These compounds serve as useful intermediates in medicinal chemistry, particularly in the synthesis of potential antipsychotic compounds. For example, 1,2-benzisoxazole-3-methanesulfonamide, known as Zonisamide, an efficient antiseizure agent, underscores the relevance of benzisoxazole derivatives in therapeutic applications. Innovative synthetic approaches, such as the modified Boekelheide rearrangement, have been explored to enhance the cost-effectiveness and efficiency of synthesizing these compounds, thereby broadening their applicability in medicinal chemistry (Arava et al., 2011).

Inhibition of Tumor-Associated Enzymes

A series of 2-arylbenzimidazole derivatives bearing sulfonamide functionality demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, especially tumor-associated CA IX and XII. These findings indicate the potential of this compound analogs in the development of selective inhibitors for cancer therapy. The most potent compounds showed nanomolar inhibitory activity, highlighting the therapeutic potential of sulfonamide-containing benzimidazoles in targeting tumor-associated enzymes and contributing to the design of new anticancer agents (Uslu et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, also known as Zonisamide , is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus regulating neuronal excitability .

Mode of Action

Zonisamide acts by blocking the repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This action inhibits the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

The action of Zonisamide affects the neuronal signaling pathways . By blocking sodium channels and altering the function of GABA and glutamate receptors, it disrupts the normal balance of neuronal excitation and inhibition . This disruption can reduce the occurrence of abnormal electrical activity in the brain, which is often associated with seizures .

Pharmacokinetics

As a sulfonamide anticonvulsant, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Zonisamide’s action result in the suppression of synaptically-driven electrical activity . This suppression can help control the frequency and severity of seizures in individuals with epilepsy .

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c16-15(19)11-6-1-3-7-12(11)18-23(20,21)9-13-10-5-2-4-8-14(10)22-17-13/h1-8,18H,9H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFVEKSCPXFLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

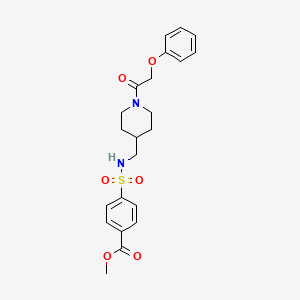

![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

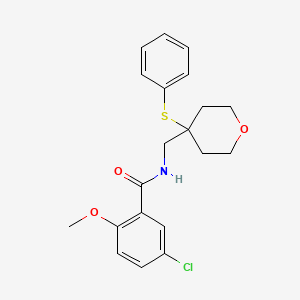

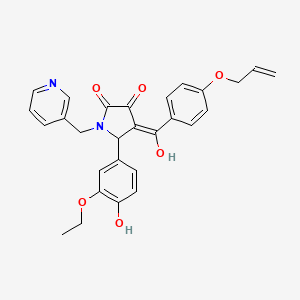

![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)

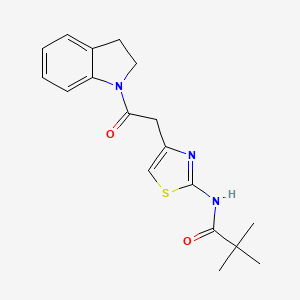

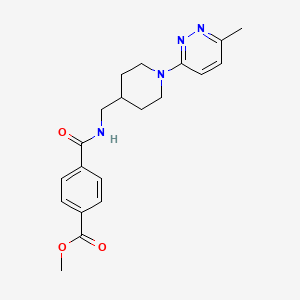

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)

![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)

![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2990189.png)